![molecular formula C22H20O2 B14195114 {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone CAS No. 919356-01-7](/img/structure/B14195114.png)
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone is an organic compound with a complex structure that includes multiple phenyl groups and hydroxyl functionalities. This compound is part of the benzophenone family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzophenone with appropriate reagents under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction. The reaction is carried out in a solvent such as nitrobenzene, and the mixture is refluxed with stirring for a specific period. After the reaction, the product is isolated by neutralizing the reaction mixture and extracting the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the methyl groups.
Methanone, (4-methylphenyl)phenyl-: Similar structure but lacks the hydroxyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar functional groups but different overall structure.
Uniqueness
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919356-01-7 |
|---|---|
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[4-[hydroxy-(4-methylphenyl)methyl]phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H20O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14,21,23H,1-2H3 |
InChI-Schlüssel |
DLELOZOSNKCIQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


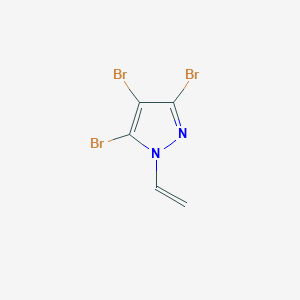

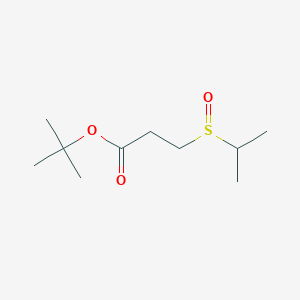
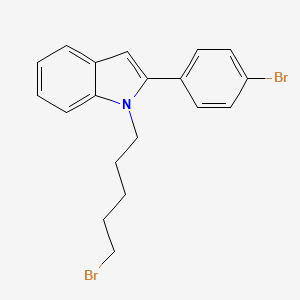
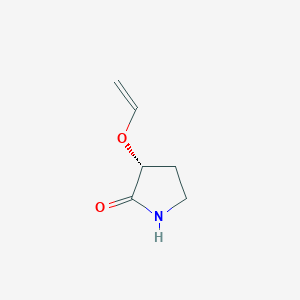
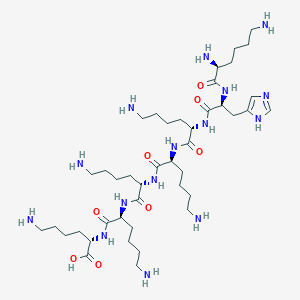
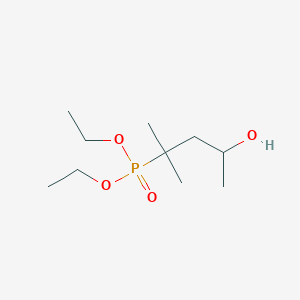
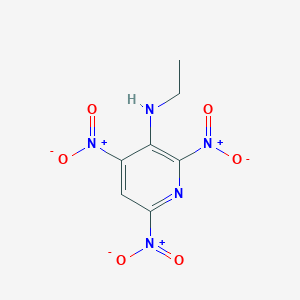
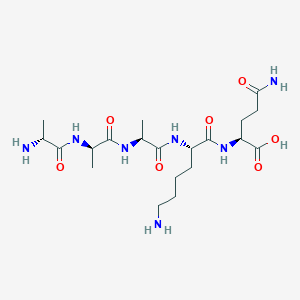
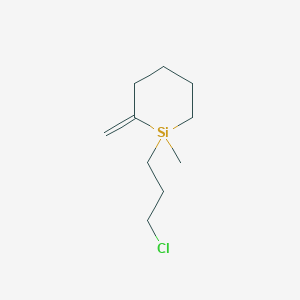
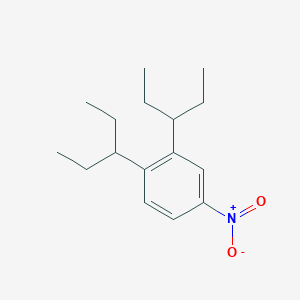
methanone](/img/structure/B14195094.png)
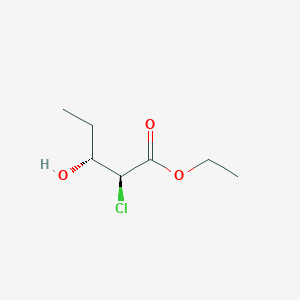
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
